N-Amino-2-iminoquinoline vs. 2-Aminoquinoline: Divergent nNOS Inhibition Potency
2-Imino-1,2-dihydroquinolin-1-amine exhibits only weak inhibition of nNOS with a Ki of 12,500 nM [1]. In stark contrast, 7-substituted 2-aminoquinoline derivatives achieve potent nNOS inhibition with nanomolar affinity and demonstrate up to 300-fold selectivity over endothelial NOS (eNOS) [2][3]. This quantitative divergence confirms that the N-amino-2-imino scaffold does not engage the nNOS active site with the same efficacy as the 2-aminoquinoline pharmacophore, establishing it as a distinct chemotype rather than a direct analog.
| Evidence Dimension | nNOS inhibition potency |
|---|---|
| Target Compound Data | Ki = 12,500 nM |
| Comparator Or Baseline | 7-Substituted 2-aminoquinolines: potent nanomolar nNOS inhibition with up to 300-fold selectivity over eNOS |
| Quantified Difference | >100-fold lower potency relative to optimized 2-aminoquinoline nNOS inhibitors |
| Conditions | Rat recombinant nNOS expressed in baculovirus-infected Sf9 cells; oxyhemoglobin to methemoglobin conversion assay |
Why This Matters
This data eliminates the compound from nNOS-targeted discovery programs where 2-aminoquinolines are active, while establishing its potential value for orthogonal target space exploration where nNOS activity is undesirable.
- [1] BindingDB. Affinity data for BDBM50363622 (CHEMBL1529996): Ki = 12,500 nM for rat nNOS. View Source
- [2] Jaroch, S.; Hölscher, P.; Rehwinkel, H.; Sülzle, D.; Burton, G.; Hillmann, M.; McDonald, F. M. Dihydroquinolines with amine-containing side chains as potent n-NOS inhibitors. Bioorg. Med. Chem. Lett. 2003, 13, 1981-1984. View Source
- [3] Cinelli, M. A.; Li, H.; Silverman, R. B. Simplified 2-aminoquinoline-based scaffold for potent and selective neuronal nitric oxide synthase inhibition. J. Med. Chem. 2014, 57, 1513-1530. View Source
